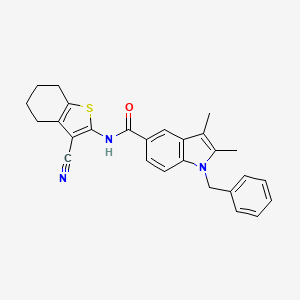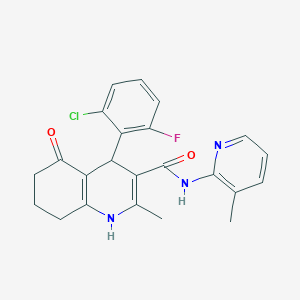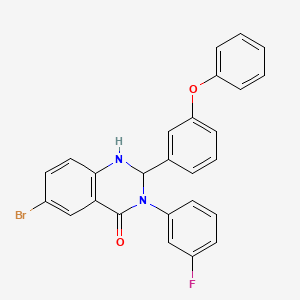![molecular formula C18H13F3N4O4 B10952953 4,5-dimethoxy-2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10952953.png)
4,5-dimethoxy-2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethoxy-2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions can vary widely depending on the specific reaction being carried out, but they often involve the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may yield products with additional hydrogen atoms .
Scientific Research Applications
4,5-dimethoxy-2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of signal transduction pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,5-dimethoxy-2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-1H-isoindole-1,3(2H)-dione include:
- 3,5-dimethoxy-4-hydroxycinnamaldehyde
- 1,1,1,2,2,3,4,5,5,5-decafluoro-3-methoxy-4-(trifluoromethyl)pentane
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and heterocyclic structure. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H13F3N4O4 |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H13F3N4O4/c1-7-6-10(18(19,20)21)22-14-11(7)15(24-23-14)25-16(26)8-4-5-9(28-2)13(29-3)12(8)17(25)27/h4-6H,1-3H3,(H,22,23,24) |
InChI Key |
XPYPWRSVVGIKKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2)N3C(=O)C4=C(C3=O)C(=C(C=C4)OC)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10952872.png)
![5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10952879.png)
![N-(2-bromo-4-methylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10952885.png)
![4-[[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10952893.png)

![N-[1-(dipentylamino)propan-2-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B10952899.png)
![(5Z)-2-(4-chloroanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10952903.png)
![[4-(2,4-dichlorobenzyl)piperazin-1-yl][1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10952911.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B10952917.png)


![2-amino-4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10952940.png)
![N-[3-(cyclohexylcarbamoyl)-1-ethyl-1H-pyrazol-4-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10952945.png)
![(1Z)-N'-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10952967.png)
